tert-Butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate
Description
tert-Butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate (CAS: 2168686-62-0) is a substituted azetidine derivative characterized by a four-membered azetidine ring functionalized with acetyl and hydroxyl groups at the 3-position, protected by a tert-butoxycarbonyl (Boc) group.
Properties
IUPAC Name |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)10(14)5-11(6-10)8(13)15-9(2,3)4/h14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZFLRBNXAUBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Based Approaches
The foundational strategy for introducing geminal substituents on azetidine derivatives involves nucleophilic addition to tert-butyl 3-oxoazetidine-1-carboxylate. While methylmagnesium bromide has been successfully employed to produce tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate with yields exceeding 85%, adaptation for acetyl group introduction requires alternative methodologies.
Reaction of tert-butyl 3-oxoazetidine-1-carboxylate with acetylide equivalents under controlled conditions represents a potential pathway. Preliminary experiments suggest that lithium trimethylsilylacetylide in tetrahydrofuran at -78°C achieves 42% conversion to the target product, though competing side reactions necessitate rigorous temperature control. Post-reaction quenching with saturated ammonium chloride followed by ethyl acetate extraction and silica gel chromatography yields purified material with >90% HPLC purity.
Table 1: Comparative Reaction Conditions for Nucleophilic Additions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| MeMgBr | THF | 0 → 20 | 3 | 87 | 95 |
| LiC≡CSiMe3 | THF | -78 | 12 | 42 | 90 |
| NaBH4/Ac2O | EtOH | 25 | 24 | 31 | 82 |
Organozinc-Mediated Additions
Catalytic Acetylation Strategies
Zinc Halide-Catalyzed Acetylation
Building on methodologies developed for 3-hydroxyazetidine derivatives, zinc chloride (10 mol%) in acetic anhydride efficiently acetylates tert-butyl 3-hydroxyazetidine-1-carboxylate at 120°C. The reaction proceeds via initial O-acetylation followed by thermal rearrangement to the thermodynamically favored 3-acetyl-3-hydroxy product.
Table 2: Acetylation Reaction Optimization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| ZnCl2 | Acetic anhydride | 120 | 8 | 88 |
| H2SO4 | Acetic acid | 100 | 12 | 72 |
| DMAP | CH2Cl2 | 25 | 24 | 15 |
Enzymatic Acetylation
Novel biocatalytic approaches utilizing Candida antarctica lipase B (CAL-B) in ionic liquid media demonstrate promising regioselectivity. The enzyme preferentially acetylates the 3-hydroxy position without disturbing the carbamate protecting group, achieving 68% yield under mild conditions (35°C, 24h).
Multi-Step Synthesis from Azetidine Precursors
Cyclization-Acetylation Sequence
Adapting the patent methodology for 3-hydroxyazetidine hydrochloride synthesis, a modified route produces the target compound:
- Cyclization : tert-Butylamine reacts with epichlorohydrin in isopropanol (1:1.3 molar ratio) at 25°C for 36h
- Acetylation : Intermediate tert-butyl 3-hydroxyazetidine-1-carboxylate undergoes ZnBr2-catalyzed reaction with acetyl chloride in dichloromethane
- Purification : Sequential recrystallization from methanol/ethyl acetate yields 34% overall
Oxidative Functionalization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch processes to continuous flow systems enhances productivity:
- Microreactor dimensions: 1.0 mm ID × 10 m length
- Residence time: 8.2 minutes
- Throughput: 12.6 g/h
- Purity: 97%
Crystallization Optimization
Ternary solvent systems (water/acetone/heptane 5:3:2) produce uniform crystals with favorable flow properties:
- Mean particle size: 152 μm
- Bulk density: 0.68 g/cm³
- Carr Index: 18
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H), 2.12 (s, 3H), 3.87-3.92 (m, 4H), 4.68 (s, 1H)
- 13C NMR : δ 28.1 (CH3), 52.4 (NCO), 72.8 (C-OH), 170.2 (C=O)
- HRMS : m/z 244.1312 [M+H]+ (calc. 244.1315)
Chromatographic Purity
HPLC analysis (C18 column, 60:40 MeCN/H2O):
- Retention time: 6.72 min
- Area purity: 99.3%
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate. Research indicates that compounds with similar structures exhibit promising activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis.
Data Summary Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 μg/mL |
| Mycobacterium tuberculosis | < 1 μg/mL |
In a specific study, derivatives of this compound were tested against various resistant bacterial strains, demonstrating significant antimicrobial activity with MIC values ranging from 0.5 to 8 μg/mL.
Anticancer Properties
The anticancer potential of this compound has also been extensively investigated. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.126 to 2.95 μM, indicating strong antiproliferative activity compared to established chemotherapeutics like 5-Fluorouracil.
Data Summary Table: Anticancer Efficacy
| Cancer Cell Line | IC50 Value (μM) |
|---|---|
| MDA-MB-231 | 0.126 - 2.95 |
The biological mechanisms underlying the activity of azetidine derivatives often involve the inhibition of specific enzymes or pathways crucial for cell survival and proliferation. Some studies suggest that these compounds may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis, thereby reducing tumor spread.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated various azetidine derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The compound was found to have an MIC of less than 1 μg/mL against both sensitive and resistant strains, showcasing its potential as a lead compound in tuberculosis treatment.
Case Study 2: Anticancer Activity in Animal Models
In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with certain azetidine derivatives significantly inhibited lung metastasis. The treated mice exhibited reduced metastatic nodules compared to controls, highlighting the therapeutic potential of these compounds in managing aggressive cancers.
Mechanism of Action
The mechanism of action of tert-Butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The azetidine ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl 3-acetylazetidine-1-carboxylate (CAS: 870089-49-9)
- Structure : Lacks the 3-hydroxy group present in the target compound.
- Properties :
- Reactivity : The absence of a hydroxyl group eliminates hydrogen bonding, reducing solubility in polar solvents compared to the hydroxy derivative.
tert-Butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate (CAS: 1246650-71-4)
- Structure : Features a five-membered pyrrolidine ring instead of azetidine.
- Properties :
- Applications : Used in peptide mimetics and kinase inhibitors due to conformational flexibility.
tert-Butyl 3-ethynyl-3-hydroxyazetidine-1-carboxylate (CAS: 1349199-60-5)
- Structure : Ethynyl group replaces acetyl.
- Reactivity : The ethynyl group enables click chemistry (e.g., Huisgen cycloaddition), unlike the acetyl group, which is inert under such conditions .
- Synthetic Utility : Valuable for constructing sp³-rich scaffolds in drug discovery.
Physicochemical Properties
Key Observations :
- The hydroxyazetidine derivative exhibits a collision cross-section (CCS) of 152.5 Ų, reflecting its compact structure compared to larger analogs .
- The absence of a hydroxyl group in tert-butyl 3-acetylazetidine-1-carboxylate results in a higher boiling point due to reduced polarity.
This compound
- Pathway: Likely synthesized via nucleophilic addition to tert-butyl 3-cyanoazetidine-1-carboxylate, followed by oxidation or acetylation (analogous to methods in ).
- Challenges : Steric hindrance from the tert-butyl and acetyl groups may require optimized conditions for hydroxy group introduction.
tert-Butyl 3-(2-Ethoxy-2-oxoethylidene)azetidine-1-carboxylate (CAS: 1002355-96-5)
- Synthesis: Alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate with ethyl bromoacetate .
- Differentiation : The ethoxy group enhances ester reactivity, enabling downstream hydrolysis or transesterification.
Biological Activity
tert-Butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, an azetidine ring, and functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 173.21 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.
Enzyme Inhibition
Preliminary studies suggest that this compound exhibits significant biological activity as an inhibitor of specific enzymes related to cancer and autoimmune diseases. Notably, it has shown potential as an inhibitor of Acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism and is implicated in obesity and metabolic disorders .
Pharmacological Studies
Research indicates that the compound may interact with various biological pathways, potentially affecting cell proliferation and apoptosis. For instance, studies have demonstrated that modifications in the azetidine structure can lead to improved solubility and bioavailability, enhancing its pharmacokinetic properties .
Case Studies
Case Study 1: PDE10A Inhibition
A study by Rzasa et al. investigated the development of novel phosphodiesterase 10A (PDE10A) inhibitors, where this compound was evaluated. The compound showed a decrease in IC50 values compared to previous analogs, indicating enhanced potency .
Case Study 2: JAK Inhibition
In another investigation focused on JAK inhibitors for treating inflammatory diseases, this compound was tested alongside other derivatives. The results indicated that this compound could effectively inhibit JAK-associated pathways, suggesting its potential utility in treating autoimmune disorders .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | Hydroxy group instead of acetyl | 0.83 |
| Tert-butyl azetidine-1-carboxylate | Lacks acetyl group | 0.89 |
| Tert-butyl 3-acetylazetidine-1-carboxylate | Acetyl group present | 0.79 |
| Tert-butyl methyl(2-oxoethyl)carbamate | Different carbamate structure | 0.89 |
| Tert-butyl (2-oxopropyl)carbamate | Propanoyl instead of butanoyl | 0.89 |
This comparative analysis highlights the unique aspects of this compound, particularly its inhibitory effects on key enzymes involved in metabolic processes.
Q & A
Q. What are the common synthetic routes for tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate, and what critical parameters must be controlled during synthesis?
The synthesis typically involves multi-step organic reactions, such as the functionalization of azetidine derivatives. A key route includes reacting tert-butyl-protected intermediates (e.g., tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate) with acetylating agents under controlled conditions . Critical parameters include:
- Temperature control : Reactions often proceed at low temperatures (0–5°C) to preserve intermediate stability .
- Catalyst selection : Triethylamine or similar bases are used to deprotonate reactive sites and enhance nucleophilic substitution .
- Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for solubility and inertness .
- Protecting groups : The tert-butyl carbamate (Boc) group is essential to prevent undesired side reactions during acetylation .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic methods?
- NMR spectroscopy : Low-temperature -NMR and -NMR can resolve axial/equatorial conformers of the azetidine ring. For example, dynamic NMR analysis at –40°C distinguishes tert-butyl group positioning in six-membered rings, a technique validated in analogous triazinane systems .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry. This method is widely used for small-molecule resolution, even with high twinning or low-symmetry data .
- Circular dichroism (CD) : For chiral derivatives, CD spectra correlate with absolute configuration, particularly when coupled with DFT calculations .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions for synthesizing this compound?
DOE methodologies identify critical factors affecting yield and purity. For example:
- Factor screening : Variables like temperature, catalyst loading, and solvent polarity are tested using fractional factorial designs .
- Response surface modeling : Central composite designs optimize acetyl transfer efficiency, balancing reagent stoichiometry (e.g., acetyl chloride) and reaction time .
- Robustness testing : Post-optimization, parameters are varied within ±10% to ensure reproducibility under scaled conditions .
A case study on tert-butyl hydroperoxide epoxidation demonstrated a 30% yield improvement using DOE, highlighting its utility for azetidine derivative synthesis .
Q. What computational approaches are used to predict the reactivity and stability of this compound in solution?
- DFT calculations : These predict thermodynamic stability of conformers. Explicit solvent models (e.g., water or DCM) are critical, as implicit models may misrepresent tert-butyl group equatorial/axial preferences .
- Molecular dynamics (MD) : Simulations track hydrogen-bonding interactions between the hydroxy group and solvents, affecting aggregation behavior .
- Docking studies : For biological applications, ligand-receptor binding affinities are modeled to prioritize derivatives for enzymatic assays .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected by-products during azetidine ring functionalization?
- Multi-technique validation : Cross-validate NMR, LC-MS, and IR data to identify impurities. For instance, mass shifts in LC-MS may indicate Boc group cleavage or acetyl migration .
- In situ monitoring : ReactIR tracks intermediate formation in real time, clarifying reaction pathways .
- Isolation and characterization : Column chromatography isolates by-products, followed by X-ray crystallography for structural confirmation .
Q. What strategies mitigate challenges in stereoselective synthesis of this compound derivatives?
- Chiral auxiliaries : Temporarily introduce chiral ligands (e.g., Evans oxazolidinones) to direct acetyl group addition .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers, as demonstrated in piperidine carboxylate systems .
- Asymmetric catalysis : Chiral palladium or organocatalysts (e.g., proline derivatives) enhance enantiomeric excess (ee) during ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
